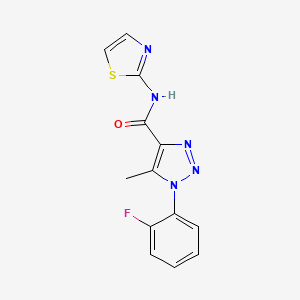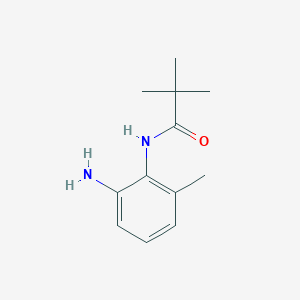![molecular formula C17H19FN2O4S B5265972 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B5265972.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide, also known as EGF816, is a small molecule inhibitor of the oncogenic receptor tyrosine kinase (RTK) epidermal growth factor receptor (EGFR). This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth and survival. When activated by ligands such as epidermal growth factor (EGF), EGFR triggers a signaling cascade that promotes cell proliferation and survival. In cancer cells, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth and proliferation. N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide inhibits the activity of EGFR by binding to the ATP-binding site in the kinase domain of the receptor, preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide as a research tool is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development and use of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide in cancer research and therapy. One direction is the evaluation of this compound in combination with other targeted therapies or chemotherapy drugs, to determine whether these combinations can enhance the efficacy of this compound. Another direction is the identification of biomarkers that can predict response to this compound, which would allow for the selection of patients who are most likely to benefit from this treatment. Finally, the development of second-generation inhibitors that overcome the limitations of this compound, such as toxicity or resistance, is an important area of future research.
合成法
The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide involves several steps, starting with the reaction of 4-ethoxybenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-ethoxyphenylsulfonyl)glycine. This intermediate is then reacted with 2-fluoroaniline to form the final product, this compound.
科学的研究の応用
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-methylglycinamide has been extensively studied in preclinical models of cancer, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and glioblastoma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR.
特性
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-methylamino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-13-8-10-14(11-9-13)25(22,23)20(2)12-17(21)19-16-7-5-4-6-15(16)18/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPICHUVGQSSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-pyrrol-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5265891.png)
![2-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
![1-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5265906.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265919.png)
![N-[1-(methoxymethyl)cyclopentyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5265926.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5265946.png)




![N-(5-chloro-2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5265997.png)
![5-(2-fluorophenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5266010.png)
![N-(4-methylbenzyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5266012.png)
